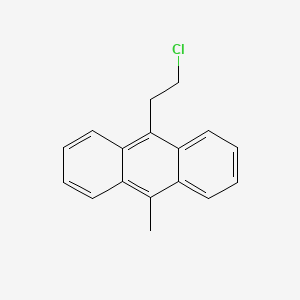
9-(2-Chloroethyl)-10-methylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chloroethyl)-10-methylanthracene is an organic compound that belongs to the class of anthracenes Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings in a linear arrangement This particular compound is characterized by the presence of a 2-chloroethyl group and a methyl group attached to the anthracene core
Preparation Methods
The synthesis of 9-(2-Chloroethyl)-10-methylanthracene typically involves the alkylation of 10-methylanthracene with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
9-(2-Chloroethyl)-10-methylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted anthracene derivatives.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
Scientific Research Applications
9-(2-Chloroethyl)-10-methylanthracene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of organic photochemistry and photophysics.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-10-methylanthracene involves its interaction with molecular targets through its chloroethyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pathways involved may include the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death. This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
9-(2-Chloroethyl)-10-methylanthracene can be compared with other similar compounds such as:
10-Methylanthracene: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
9-(2-Bromoethyl)-10-methylanthracene: Similar structure but with a bromoethyl group instead of a chloroethyl group, which can influence its reactivity and applications.
9-(2-Chloroethyl)anthracene: Lacks the methyl group, which can affect its chemical properties and reactivity.
Properties
CAS No. |
89889-43-0 |
|---|---|
Molecular Formula |
C17H15Cl |
Molecular Weight |
254.8 g/mol |
IUPAC Name |
9-(2-chloroethyl)-10-methylanthracene |
InChI |
InChI=1S/C17H15Cl/c1-12-13-6-2-4-8-15(13)17(10-11-18)16-9-5-3-7-14(12)16/h2-9H,10-11H2,1H3 |
InChI Key |
DFWVFOVIQIYUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


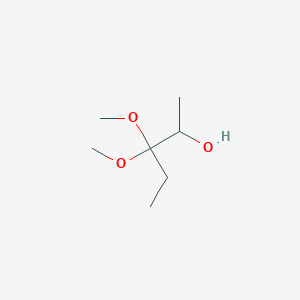

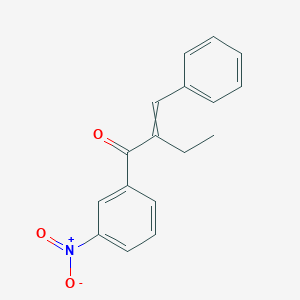
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
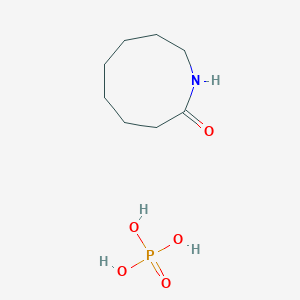
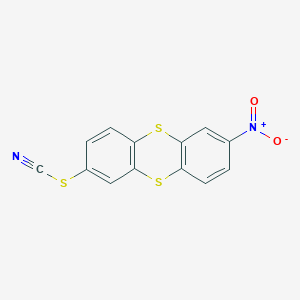
![N-[2-(1-Hydroxy-1-phenylethyl)phenyl]acetamide](/img/structure/B14377661.png)
silanol](/img/structure/B14377668.png)
silane](/img/structure/B14377675.png)
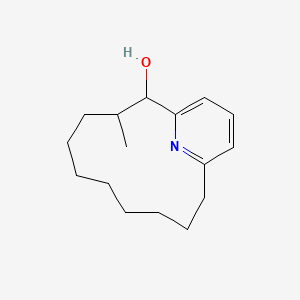

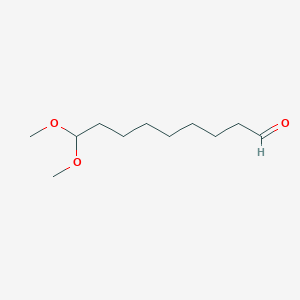
![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
